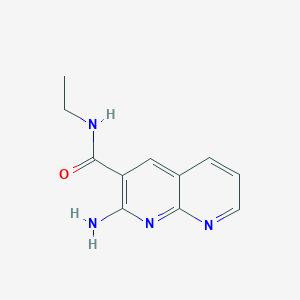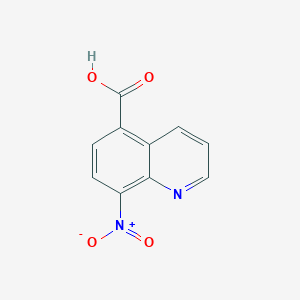![molecular formula C14H9N3 B11886894 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile CAS No. 66749-71-1](/img/structure/B11886894.png)
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile is a heterocyclic compound characterized by the presence of nitrogen atoms within its ring structure. This compound belongs to the class of pyridoisoquinoline compounds and features both a carbonitrile functional group and an imine group
Méthodes De Préparation
The synthesis of 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile can be achieved through several synthetic routes. One common method involves the use of aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions . Another environmentally friendly route involves the reaction of substituted alkynylbenzaldehyde with various substituted o-phenylenediamines and aliphatic amines in ethanol . These methods provide efficient ways to produce the compound with high yields and purity.
Analyse Des Réactions Chimiques
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imine and carbonitrile groups allow it to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological pathways, including enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile can be compared with other similar compounds, such as:
6H-Pyrido[1,2-B]isoquinolin-6-one: This compound has a similar core structure but lacks the imine and carbonitrile groups.
Benzimidazo[2,1-a]isoquinoline: This compound features a benzimidazole ring fused to an isoquinoline ring, offering different chemical properties and reactivity.
Imidazo[1,2-b]isoquinoline-5,10-dione: This compound contains an imidazo ring fused to an isoquinoline ring, with distinct functional groups and applications.
Propriétés
Numéro CAS |
66749-71-1 |
|---|---|
Formule moléculaire |
C14H9N3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
6-iminobenzo[b]quinolizine-11-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-12-10-5-1-2-6-11(10)14(16)17-8-4-3-7-13(12)17/h1-8,16H |
Clé InChI |
XXNGZMRXNDFSAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CN3C2=N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



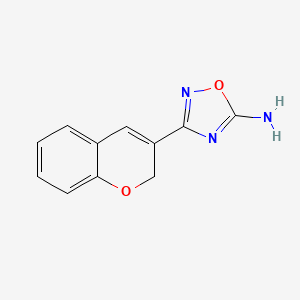
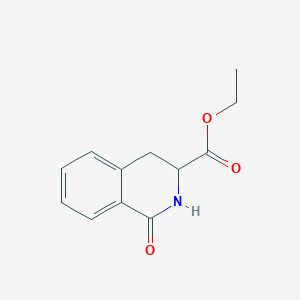
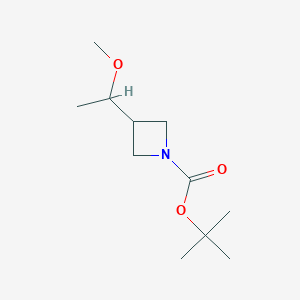





![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
